

Alpha-Fluorocinnamic Acid: Solubility Profiling & Crystallization Protocols

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Compound of Interest

Compound Name: *alpha-Fluorocinnamic acid*

CAS No.: 350-90-3

Cat. No.: B1332728

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Executive Summary & Strategic Importance

Alpha-fluorocinnamic acid ((Z)-2-fluoro-3-phenylacrylic acid) represents a critical fluorinated building block in medicinal chemistry. The introduction of the fluorine atom at the alpha position modulates the pKa and metabolic stability compared to the parent cinnamic acid, acting as a bioisostere for phenylalanine derivatives.

For drug development professionals, the challenge lies not in the synthesis, but in the purification and formulation. Unlike trans-cinnamic acid, for which extensive solubility data exists, the alpha-fluoro analog requires specific solvent systems to balance its increased acidity and lipophilicity. This guide provides the confirmed solubility profile, the industry-standard recrystallization protocol, and a self-validating workflow for determining precise thermodynamic parameters.

Physicochemical Snapshot

Understanding the fundamental constants is a prerequisite for selecting solvent systems. The electron-withdrawing nature of the alpha-fluorine atom significantly alters the solubility landscape compared to non-fluorinated analogs.

Property	Value	Source/Confidence
Molecular Formula	C ₉ H ₇ FO ₂	Confirmed
Molecular Weight	166.15 g/mol	Confirmed
Melting Point	156–159 °C	Experimental (Sigma-Aldrich)
Boiling Point	~290 °C	Lit.[1] Value
LogP (Octanol/Water)	2.2	Calculated (Consensus)
Water Solubility	Low (Log ₁₀ WS ≈ -2.16)	Predicted (~0.007 M)
pKa (Acid Dissociation)	~3.5 – 3.8 (Est.)	More acidic than cinnamic acid (pKa 4.46) due to α-F effect
Appearance	White to off-white powder	Observation

Solubility Data & Solvent Selection

The following data consolidates operational solubility observations used in synthesis workups and purification. While specific mole-fraction datasets are rare in open literature, the operational solubility is well-established for process chemistry.

Qualitative Solubility Profile

Solvent	Solubility Rating	Operational Use Case
Ethanol (95%)	High (Hot) / Moderate (Cold)	Primary Recrystallization Solvent
Acetone	High	Synthesis workup / Extraction
Water	Very Low (Insoluble)	Anti-solvent / Washing
Dichloromethane	High	Extraction from aqueous phase
Ethyl Acetate	Moderate to High	Partitioning solvent
Heptane/Ligroin	Low	Anti-solvent to induce precipitation

The "Golden Standard" Purification Solvent

The industry-standard solvent for purifying **alpha-fluorocinnamic acid** is 95% Ethanol.

- Mechanism: The compound exhibits a steep solubility curve in ethanol (highly soluble at boiling point $\sim 78^{\circ}\text{C}$, significantly less soluble at room temperature). The 5% water content aids in the exclusion of inorganic salts or more polar impurities during the crystallization lattice formation.

Experimental Protocols: A Self-Validating System

As exact thermodynamic values (Enthalpy of Dissolution,

) are often batch-dependent or absent in literature for this specific derivative, the following protocols allow you to generate valid data internally.

Protocol A: Recrystallization (Purification)

Objective: Obtain $>99\%$ purity **alpha-fluorocinnamic acid** from crude synthesis material.

- Dissolution: Place crude **alpha-fluorocinnamic acid** in a round-bottom flask. Add 95% Ethanol (approx. 10-15 mL per gram of solid).
- Reflux: Heat the mixture to reflux (approx. 80°C) with magnetic stirring until all solid dissolves. If solid remains after 10 minutes, add ethanol in 1 mL increments.
- Filtration (Hot): If insoluble particles (catalyst, inorganic salts) remain, filter the hot solution through a pre-warmed Buchner funnel.
- Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool, as this traps impurities.
- Harvest: Cool further in an ice bath ($0-4^{\circ}\text{C}$) for 30 minutes. Filter the white crystals and wash with cold 50% ethanol/water.
- Drying: Dry under vacuum at 45°C for 6 hours.

Protocol B: Thermodynamic Solubility Determination

Objective: Determine

and

for process scaling.

- Preparation: Prepare saturated solutions of **alpha-fluorocinnamic acid** in the target solvent (e.g., Ethanol) at

(298 K),

(303 K),

(308 K), and

(313 K).
- Equilibration: Stir each vessel for 24 hours at constant temperature (K).
- Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a syringe filter (0.45 μm).
- Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 270 nm) against a standard curve.
- Calculation: Plot

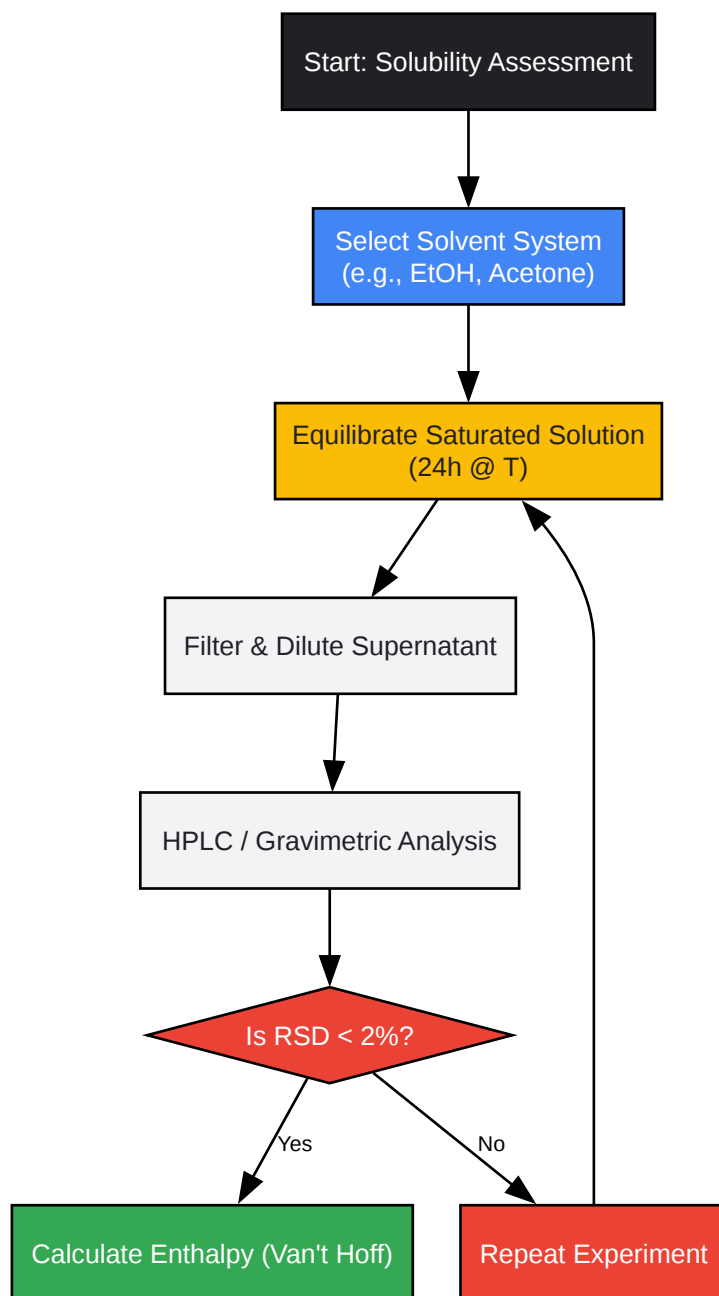
(mole fraction solubility) vs.

(Kelvin).
 - Slope =
 - Intercept =

Visualized Workflows

Solubility Measurement Logic

This diagram illustrates the decision matrix for determining solubility, ensuring data integrity before moving to process scaling.

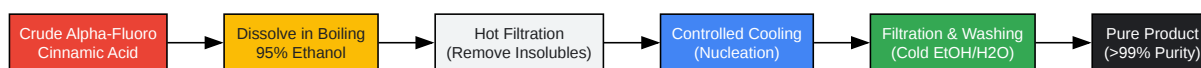


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Caption: Workflow for generating high-confidence solubility data suitable for thermodynamic modeling.

Recrystallization Process Flow

This diagram details the purification pathway using the identified optimal solvent system.



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Caption: Standard industrial recrystallization pathway using 95% Ethanol.

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